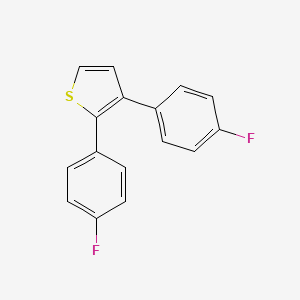

2,3-Bis(4-fluorophenyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

78316-47-9 |

|---|---|

Molecular Formula |

C16H10F2S |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2,3-bis(4-fluorophenyl)thiophene |

InChI |

InChI=1S/C16H10F2S/c17-13-5-1-11(2-6-13)15-9-10-19-16(15)12-3-7-14(18)8-4-12/h1-10H |

InChI Key |

CPOSJOZJIMLJPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=C2)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2,3 Bis 4 Fluorophenyl Thiophene and Analogues

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of thiophene (B33073) derivatives.

In the study of 2-thiophene carboxylic acid, a related substituted thiophene, FT-IR and FT-Raman spectra have been used to identify characteristic vibrational modes. iosrjournals.org For instance, C-C stretching vibrations within the thiophene ring are typically observed in the range of 1347-1532 cm⁻¹. iosrjournals.org Specifically, in 2-thiophene carboxylic acid, these bands appear at 1528 cm⁻¹ in the FT-IR spectrum and at 1530, 1413, and 1354 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-S stretching modes are found at lower wavenumbers, generally between 600 and 850 cm⁻¹. iosrjournals.org For 2-thiophene carboxylic acid, a C-S stretching vibration is observed at 647 cm⁻¹ in the FT-IR spectrum and 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org These assignments are often supported by density functional theory (DFT) calculations, which help to correlate the experimental vibrational frequencies with specific molecular motions. iosrjournals.org

Table 1: Representative Vibrational Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-C Stretching (Thiophene Ring) | 1347-1532 |

| C-S Stretching (Thiophene Ring) | 600-850 |

Data compiled from studies on 2-thiophene carboxylic acid and other substituted thiophenes. iosrjournals.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural determination of 2,3-Bis(4-fluorophenyl)thiophene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of substituted thiophenes reveals characteristic chemical shifts for the ring protons. For example, in unsubstituted thiophene, the protons at the 2 and 5 positions (α-protons) and the 3 and 4 positions (β-protons) show distinct signals. chemicalbook.com In 2-substituted thiophenes, good linear correlations are observed between the chemical shifts of the ring protons and those of the corresponding protons in unsubstituted thiophene. oup.com For a 2,3-disubstituted thiophene like this compound, the remaining two protons on the thiophene ring would exhibit specific shifts and coupling patterns influenced by the adjacent fluorophenyl groups. The protons on the fluorophenyl rings would appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the fluorine substituent.

¹³C NMR: The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule. In substituted thiophenes, the chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature and position of the substituents. oup.comresearchgate.net For this compound, distinct signals would be expected for the four carbons of the thiophene ring and the carbons of the two fluorophenyl rings. The carbon atoms directly bonded to the fluorine atoms would show characteristic splitting due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal for the fluorine atoms on the phenyl rings. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.govcolorado.edu For comparison, the ¹⁹F NMR chemical shift for monofluorobenzene is -113.15 ppm relative to CFCl₃. colorado.edu In a study of 2-(fluorophenyl)thiophen-3-amine, the ¹⁹F NMR was used to confirm the structure of the synthesized compound. researchgate.net

Table 2: Representative NMR Data for Substituted Thiophenes

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) |

| ¹H | Thiophene Ring Protons | 6.5 - 8.0 |

| ¹³C | Thiophene Ring Carbons | 120 - 150 |

| ¹⁹F | Fluorophenyl Group | -100 to -120 (relative to CFCl₃) |

Data compiled from various sources on substituted thiophenes. oup.comchemicalbook.comoup.comcolorado.edu

Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Photoluminescence, UV-Vis-NIR Spectrophotometry)

Electronic spectroscopy techniques are crucial for understanding the optical properties of this compound, which are determined by the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. Thiophene-based conjugated polymers and molecules typically exhibit strong absorption in the UV and visible regions due to π-π* transitions along the conjugated backbone. numberanalytics.comresearchgate.net For instance, polythiophene polyrotaxane shows a high-intensity broad peak around 530 nm, attributed to π-π* electronic transitions. researchgate.net The specific absorption maxima of this compound would be influenced by the extent of conjugation between the thiophene ring and the two fluorophenyl substituents. In a study on 2-(4-fluorophenyl)thiophene (B192845), UV-visible absorption studies were conducted to investigate its photochemical reactivity. acs.orgacs.org

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the light emitted by a molecule after it has absorbed light. Thiophene-based materials are known for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). numberanalytics.com The emission wavelength and quantum yield are sensitive to the molecular structure and environment. The introduction of fluorophenyl groups can influence the emission properties through electronic and steric effects.

The optical properties of polymers derived from related monomers, such as poly(3-(4-fluorophenyl)thiophene), have been investigated, with the band gap of the polymer being a key parameter determined from the onset of absorption in the UV-Vis spectrum. itu.edu.tr

Table 3: Representative Optical Properties of Thiophene Derivatives

| Property | Typical Range |

| Absorption Maximum (λmax) | 250 - 600 nm |

| Optical Band Gap (Eg) | 1.6 - 2.5 eV |

Data compiled from studies on various thiophene-based materials. researchgate.netacs.orgacs.orgitu.edu.tr

Electrochemical Characterization Techniques for Redox Behavior and Stability

Electrochemical methods are employed to investigate the redox properties of this compound and its corresponding polymer, which are fundamental to their use in electronic and energy storage devices. numberanalytics.com

Cyclic voltammetry is a key technique for studying the oxidation and reduction processes of a molecule. For thiophene-based monomers, CV can be used to determine their polymerization potential and to characterize the redox behavior of the resulting polymer film. The electropolymerization of 3-(4-fluorophenyl)thiophene, for example, shows an irreversible anodic wave corresponding to the oxidation of the monomer to its radical cation, which then polymerizes. acs.org The resulting polymer, poly(3-(4-fluorophenyl)thiophene), exhibits reversible p-doping and n-doping processes. acs.org Similarly, cyclic voltammetry of 2-(4-fluorophenyl)thiophene has been used to assess its oxidation and reduction potentials, which is crucial for understanding its reactivity in photochemical reactions. acs.org

Electrochemical impedance spectroscopy provides detailed information about the kinetics of charge transfer and ion transport at the electrode-electrolyte interface. For polymers derived from fluorophenyl-substituted thiophenes, EIS can be used to evaluate their suitability for applications such as supercapacitors. itu.edu.tr For instance, in the study of poly(3-(4-fluorophenyl)thiophene), EIS measurements revealed a Warburg-type region at high frequencies, characteristic of diffusion-limited processes, and a nearly vertical line at low frequencies, indicative of capacitive behavior. acs.org The capacitance values can be calculated from the impedance data. itu.edu.tr

Galvanostatic charge-discharge measurements are used to assess the energy storage capabilities of materials, particularly for supercapacitor applications. By applying a constant current and measuring the voltage response over time, the specific capacitance, energy density, and power density of the material can be determined. For polymers of fluorophenyl-substituted thieno[3,2-b]thiophenes, GCD studies have shown that the morphology and porosity of the polymer film significantly influence its energy storage performance. itu.edu.tr For example, a more porous structure can lead to a higher energy density. itu.edu.tr

Table 4: Representative Electrochemical Data for Polymers of Fluorophenyl-Substituted Thiophenes

| Technique | Measured Parameter | Typical Values/Observations |

| Cyclic Voltammetry (CV) | Oxidation Potential (monomer) | ~1.3 V vs. reference electrode |

| Cyclic Voltammetry (CV) | Polymer Redox | Reversible p- and n-doping peaks |

| Electrochemical Impedance Spectroscopy (EIS) | Capacitance | Can range from ~40 to over 280 F/g depending on structure |

| Galvanostatic Charge-Discharge (GCD) | Energy Density | Influenced by polymer porosity and structure |

Data compiled from studies on poly(3-(4-fluorophenyl)thiophene) and related polymers. itu.edu.tracs.org

Electrochemical Quartz Crystal Microbalance (EQCM) Studies

Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used to measure minute mass changes on an electrode surface in real-time during an electrochemical process. wikipedia.orgmetrohm.com This is achieved by correlating the change in the resonant frequency of a quartz crystal oscillator with the change in mass. metrohm.com EQCM is particularly valuable for studying the electropolymerization of thiophene-based monomers and the subsequent doping/dedoping processes in the resulting polymer films. wikipedia.org

In the context of thiophene derivatives, EQCM can monitor the growth of polymer films on the electrode surface and the ingress and egress of ions during redox cycling. wikipedia.org For instance, studies on poly-alkyl-terthiophenes have utilized EQCM to analyze the insertion of cations during n-doping, providing a quantitative measure of ion uptake per unit charge. nih.gov The technique allows for the determination of the mass-to-charge ratio, which helps in identifying the species involved in the charge compensation process. nih.gov

During the electropolymerization of thiophene monomers, EQCM can track the deposition of the polymer film, offering insights into the polymerization efficiency and kinetics. wikipedia.org For polymers like poly(this compound), EQCM would enable the in-situ monitoring of film growth and the movement of counter-ions from the electrolyte into the polymer matrix to balance the charge of the oxidized polymer backbone. This information is crucial for optimizing the polymerization conditions to achieve films with desired properties. Furthermore, EQCM studies on similar conducting polymers have revealed details about ion dynamics within nanoporous carbon structures and the dissolution behavior of complex salts. nih.govrsc.org

The combination of EQCM with other electrochemical techniques like cyclic voltammetry provides a powerful tool for understanding the fundamental processes that govern the performance of materials like this compound in electrochemical applications. wikipedia.org

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (Single-Crystal X-ray Diffraction)

Studies on various thiophene derivatives have demonstrated the power of single-crystal XRD in elucidating their solid-state structures. nih.govfigshare.com For example, the analysis of two benzothiophene (B83047) derivatives revealed details about the planarity of the thiophene ring system and the dihedral angles between the thiophene and adjacent phenyl rings. nih.gov In one of these compounds, the thiophene ring was found to be disordered over two positions. nih.gov Such information is vital as the molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonds, significantly impact the material's electronic properties, including charge transport. nih.govmdpi.com

The crystal packing, which describes how molecules are arranged in the crystal, is also revealed by XRD. nih.gov Interactions like C-H···F and C-H···π hydrogen bonds can play a significant role in stabilizing the crystal structure and influencing the bulk properties of the material. nih.gov For instance, in the crystal structure of a thiophene derivative, molecules were linked by N—H⋯S hydrogen bonds to form chains. researchgate.net The way polymer chains of thiophene derivatives pack can be influenced by the substrate, as shown in studies of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) films where the crystalline domains were well-oriented relative to the substrate. acs.org

For this compound, single-crystal XRD would provide precise data on the torsion angles between the thiophene core and the two 4-fluorophenyl rings. This is critical because the degree of planarity affects the extent of π-conjugation along the molecular backbone, which in turn governs the material's optical and electronic properties. The analysis would also reveal the nature and extent of intermolecular interactions, which are key to understanding the solid-state morphology and ultimately the performance of devices fabricated from this material.

Below is a table summarizing crystallographic data for representative thiophene derivatives, illustrating the type of information obtained from single-crystal XRD analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| C₂₂H₁₆FNO₂S₂ | Monoclinic | P2₁/c | 7.9588 | 25.9840 | 10.0210 | 106.37 | nih.gov |

| C₂₉H₂₆N₂O₆ | Monoclinic | P2₁/c | 13.223 | 16.987 | 11.1964 | 106.37 | ijirset.com |

| C₁₅H₁₅N₃S₂ | Monoclinic | P2₁/c | 8.1035 | 12.0193 | 15.1312 | 94.347 | researchgate.net |

| C₁₈H₁₃ClO₂ | Orthorhombic | Pna2₁ | - | - | - | - | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 98.618 | mdpi.com |

Surface and Film Morphology Characterization (Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM))

The morphology of thin films of this compound and its polymeric derivatives at the micro- and nanoscale is critical for their performance in electronic devices. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques used to visualize the surface topography and structure of these films.

AFM, on the other hand, offers higher resolution and can provide three-dimensional surface profiles. It operates by scanning a sharp tip over the surface, and it can even achieve sub-molecular resolution under certain conditions. nih.gov AFM is ideal for characterizing the nanoscale morphology, such as the grain size, domain structure, and surface roughness of polymer films. acs.orgnih.gov For example, AFM has been used to study thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene), revealing the domain size of the crystalline regions. acs.org Ultra-high resolution AFM has even been used to image individual thiophene units and the lattice of semicrystalline spin-coated films of polythiophenes. nih.gov

For films of poly(this compound), SEM would be employed to assess the quality of the film over large areas, for example, after electropolymerization on an electrode surface. researchgate.net AFM would then be used to probe the finer details of the film's morphology. The fluorination of the polythiophene backbone is known to influence the polymer chain conformation and interchain packing, leading to more ordered structures. nih.gov AFM can directly visualize these ordered domains and provide quantitative data on their size and distribution, which are crucial for understanding charge transport properties. The thickness of the polymer films can also be verified using techniques like optical profilometry. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. utl.pt XPS is particularly useful for characterizing the surfaces of polymer films, providing information that is complementary to bulk analysis techniques.

In the context of this compound and its polymers, XPS can confirm the presence and quantify the atomic concentration of fluorine, carbon, and sulfur on the film surface. utl.ptresearchgate.net This is especially important for fluorinated polymers, as the fluorine content and its chemical environment significantly impact the material's properties. nih.gov XPS can distinguish between different chemical states of an element by measuring the binding energy of its core electrons. For example, in the C 1s spectrum of a fluorinated polymer, peaks corresponding to C-C, C-H, C-S, and C-F bonds can be resolved. utl.pt Similarly, the S 2p spectrum provides information about the sulfur in the thiophene ring and can indicate if any oxidation of the sulfur has occurred. researchgate.net

XPS has been extensively used to study fluorinated polymers, including fluorinated polyurethanes and directly fluorinated high-density polyethylene. utl.ptresearchgate.net These studies have addressed challenges in peak assignment for fluorinated surfaces and have been used to determine the fluorine concentration profile with depth. utl.pt For films of poly(this compound), XPS would be instrumental in verifying that the fluorophenyl groups are present at the surface and that the elemental composition is consistent with the expected polymer structure. It can also be used to detect any surface contamination or degradation that may occur during processing or device operation.

The table below provides a conceptual summary of the kind of information that can be obtained from XPS analysis of a fluorinated polythiophene film.

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtained |

| Carbon | C 1s | 284 - 292 | Chemical states (C-C, C-H, C-S, C-F) |

| Sulfur | S 2p | 162 - 169 | Thiophene sulfur (S 2p₃/₂, S 2p₁/₂), oxidation states |

| Fluorine | F 1s | ~688 | Presence and concentration of fluorine |

This detailed surface analysis is critical for understanding the interfaces in electronic devices where the performance is often dictated by the chemical and electronic structure of the top few nanometers of the material.

Computational Chemistry and Theoretical Investigations of 2,3 Bis 4 Fluorophenyl Thiophene Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules. researchgate.netnih.govajchem-a.com This method allows for the accurate calculation of molecular geometries and a host of electronic properties, providing deep insights into the molecule's behavior. For thiophene (B33073) derivatives, DFT calculations have been successfully used to study their structural and electronic characteristics. researchgate.netnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. researchgate.net For derivatives of 2,3-diarylthiophenes, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed three-dimensional picture of the molecule. For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its optimized structure. ajchem-a.com The calculated bond lengths, such as C-F, C-C, and C-N, were found to be in agreement with expected values. ajchem-a.com

Interactive Table: Optimized Geometric Parameters of a Representative Thiophene Derivative (Illustrative)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter for determining the molecule's kinetic stability and electrical conductivity. ajchem-a.comajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com DFT calculations are widely used to determine these FMO energies and the resulting band gap. ajchem-a.comacs.org For various thiophene derivatives, FMO analysis has been instrumental in explaining their reactivity and electronic transitions. researchgate.net

Interactive Table: Frontier Molecular Orbital Properties of a Representative Thiophene Derivative (Illustrative)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure concept. uni-muenchen.deaiu.edu NBO analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and other intramolecular electronic effects. wisc.edu By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. uni-muenchen.de This method has been applied to various organic molecules to elucidate their electronic characteristics. wisc.eduwisc.edu

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. ajchem-a.comresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue represents electron-poor regions (positive potential) prone to nucleophilic attack. ajchem-a.com For various heterocyclic compounds, MEP analysis has successfully identified the most probable sites for chemical reactions. ajchem-a.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.netrsc.orgaps.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netresearchgate.net TD-DFT has proven to be a reliable and computationally efficient method for predicting the electronic spectra of organic molecules, including thiophene derivatives. researchgate.net The results from TD-DFT calculations can provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. researchgate.net

Theoretical Investigations of Non-Linear Optical (NLO) Properties (Hyperpolarizability, Susceptibility)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.govresearchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. nih.gov The key parameters that characterize a molecule's NLO response are its polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively). researchgate.net Large hyperpolarizability values are indicative of a strong NLO response. researchgate.net Theoretical studies on various organic compounds, including those with thiophene units, have shown that features like extended π-conjugation and the presence of electron-donating and electron-accepting groups can significantly enhance their NLO properties. nih.govresearchgate.net

Interactive Table: Calculated NLO Properties of a Representative Thiophene Derivative (Illustrative)

Computational Modeling and Support for Electropolymerization Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the complex mechanisms of electropolymerization. For thiophene and its derivatives, the polymerization process is generally understood to proceed via the oxidative coupling of monomer units. researchgate.net The initial step involves the oxidation of the thiophene monomer to form a radical cation. researchgate.net Subsequently, these radical cations couple, typically at the α-positions (2- and 5-positions) of the thiophene ring, which are the most reactive sites. nih.gov This coupling leads to the formation of dimers, which are then further oxidized and coupled with other monomers or oligomers to propagate the polymer chain. researchgate.net

In the case of 2,3-bis(4-fluorophenyl)thiophene, the substitution at the 3-position blocks one of the β-positions, which can help promote more regular α,α'-linkages in the resulting polymer chain. nih.gov However, the bulky aryl substituents at both the 2- and 3-positions can introduce significant steric hindrance, potentially affecting the planarity of the polymer and, consequently, its electronic properties.

Computational studies can model the key steps of this mechanism:

Oxidation Potentials: DFT calculations can predict the oxidation potential of the monomer. The presence of electron-withdrawing fluorine atoms on the phenyl rings is expected to increase the oxidation potential compared to unsubstituted 2,3-diphenylthiophene.

Radical Cation Distribution: The spin density distribution in the radical cation can be calculated to confirm that the highest spin densities are at the α-positions of the thiophene ring, supporting the regiochemistry of the coupling reaction.

Dimerization Energetics: The thermodynamics and kinetics of the coupling of two radical cations can be modeled to understand the feasibility of the polymerization process.

While specific computational studies on the electropolymerization of this compound are not widely available, the established models for substituted thiophenes provide a robust framework for understanding its behavior. researchgate.netrdd.edu.iq The general mechanism involves the generation of radical cations followed by propagation, with the substituents influencing the reaction kinetics and the properties of the final polymer film. researchgate.net

Simulations of Charge Transfer Efficiencies within 2,3-Diarylthiophene Systems

The efficiency of charge transfer is a critical parameter for organic semiconductor materials. Computational simulations, often based on Marcus theory, are used to predict charge carrier mobility. researchgate.net This theory relates the charge transfer rate to two key parameters: the electronic coupling (or transfer integral, t) between adjacent molecules and the reorganization energy (λ). researchgate.net

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to that of its charged state (and vice versa) without the charge actually being transferred. A lower reorganization energy generally leads to higher charge mobility. For thiophene-based materials, λ is influenced by the rigidity of the molecular structure.

Transfer Integral (t): This parameter quantifies the electronic interaction between adjacent molecules in the solid state and is highly dependent on their relative orientation and distance (i.e., the molecular packing).

For 2,3-diarylthiophene systems, the dihedral angle between the thiophene core and the phenyl rings is a crucial factor. A more planar conformation generally leads to better π-conjugation and can influence both λ and t. Fluorine substitution can affect intermolecular interactions, such as C-H···F and π-π stacking, which in turn dictates the solid-state packing and the resulting charge transfer efficiency.

Simulations on related thiophene derivatives provide insight into the expected charge transport properties. For instance, studies on various substituted oligothiophenes have shown that both hole and electron mobilities are highly sensitive to molecular packing and the nature of the substituents.

Below is a table of representative calculated charge transport parameters for related thiophene-based organic semiconductors. It is important to note that these values are for different, albeit related, systems and serve to illustrate the typical range of these parameters.

| Compound/System | Reorganization Energy (λ) (eV) | Transfer Integral (t) (meV) | Calculated Mobility (μ) (cm²/V·s) |

| Didodecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (Isomer 2) | 0.22 - 0.25 | 22 - 129 | up to 1.6 |

| Coronene with two thiophene rings (p-type) | Not specified | Not specified | Predicted as p-type |

| C₈-SS (a cyclopentane[b]thiopyran derivative) | Not specified | 26 | up to 1.1 |

| Crystal Porphine (for comparison) | Not specified | Not specified | 0.160 - 0.561 (hole) |

Data compiled from multiple sources for illustrative purposes. researchgate.netresearchgate.netlibretexts.orgyoutube.com

For this compound, computational studies would be necessary to determine the precise values of λ and t based on its predicted crystal packing. The interplay between the steric effects of the diaryl substitution and the electronic effects of the fluorine atoms would be critical in determining its ultimate charge transport characteristics.

Prediction of Thermodynamic Properties

Computational chemistry allows for the prediction of key thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°). nih.gov These properties are crucial for understanding the stability of the compound and the energetics of its reactions. High-level quantum chemical methods, such as G3MP2, and more commonly, DFT methods like B3LYP, are used for these predictions. nih.gov

The standard enthalpy of formation can be calculated using several theoretical approaches, including atomization energies and isodesmic reactions. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the calculation and yields more accurate results.

For this compound, the thermodynamic properties would be influenced by:

The inherent stability of the thiophene ring.

The energy associated with the C-C bonds connecting the phenyl rings to the thiophene core.

The C-F bonds on the phenyl rings.

While specific experimental or calculated thermodynamic data for this compound are not readily found in the literature, data for related compounds can provide useful estimates and trends. For example, the effect of fluorination on the thermodynamic properties of other organic molecules has been studied computationally. nih.gov

The following table provides an example of calculated thermodynamic properties for related thiophene derivatives to illustrate the type of data that can be obtained through computational methods.

| Compound | Method | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) |

| 3-Methylthiophene | B3LYP/6-31G(d,p) | Value dependent on calculation | Not specified | Not specified |

| 3-Ethylthiophene | B3LYP/6-31G(d,p) | Value dependent on calculation | Not specified | Not specified |

| Thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) | B3LYP/G-311 | Not specified | Not specified | Not specified |

| Thiophene Sulfonamide Derivatives | DFT/B3LYP | Calculated | Calculated | Calculated |

This table illustrates the types of thermodynamic data that can be generated computationally for substituted thiophenes. Specific values are highly dependent on the chosen theoretical model and are presented here as examples of the outputs of such studies. researchgate.netnih.govresearchgate.net

Predicting these properties for this compound would provide valuable information on its stability and potential reaction pathways, aiding in the development of synthetic routes and understanding its behavior in devices.

Applications of 2,3 Bis 4 Fluorophenyl Thiophene and Its Derivatives in Advanced Organic Electronics and Optoelectronics

Organic Photovoltaics (OPVs) and Solar Cells

Derivatives of 2,3-bis(4-fluorophenyl)thiophene have demonstrated significant potential in the field of organic photovoltaics, where they are utilized in the active layer to facilitate the conversion of light into electricity.

Thiophene-based molecules are widely employed as electron donor materials in organic solar cells (OSCs) due to their excellent charge transport properties and chemical stability. researchgate.net In the context of this compound derivatives, the core structure can be functionalized to create polymers that act as the p-type (donor) material in a bulk heterojunction (BHJ) solar cell. For instance, copolymers incorporating thiophene (B33073) units can serve as effective donor materials. nih.gov The design of these materials often involves creating donor-acceptor (D-A) copolymers to tune the electronic properties. nih.gov The thiophene units within the polymer backbone contribute to the delocalization of electrons and facilitate charge transport.

The introduction of fluorine atoms, as in this compound, can further enhance the performance of these donor materials. Fluorination is a known strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the donor polymer, which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell. researchgate.netresearchgate.net

The substitution of hydrogen with fluorine atoms on the phenyl rings of the thiophene core has a profound impact on the photovoltaic performance of the resulting materials. Fluorination is a widely adopted strategy to enhance the efficiency of organic solar cells. nsf.gov

Key effects of fluorine substitution include:

Lowering of HOMO Energy Levels: The high electronegativity of fluorine atoms leads to a lowering of the HOMO energy level of the donor polymer. researchgate.netrsc.org This is advantageous as it typically results in an increased open-circuit voltage (Voc) of the solar cell device. researchgate.netresearchgate.net

Table 1: Effect of Fluorine Substitution on Photovoltaic Parameters

| Polymer | Number of Fluorine Substituents | HOMO Level (eV) | Power Conversion Efficiency (PCE) (%) |

| PT-QX | 0 | -5.10 | 2.82 |

| PT-FQX | 1 | -5.18 | 4.14 |

| PT-DFQX | 2 | -5.33 | 5.19 |

This table is based on data from a study on quinoxaline-based copolymers and is illustrative of the general trend observed with fluorine substitution. researchgate.netrsc.org

In addition to their role as donors, thiophene-based structures are also integral to the development of nonfullerene acceptors (NFAs). The limitations of traditional fullerene-based acceptors have driven research towards novel NFA materials. Thiophene units can be incorporated into the core of these acceptors to tune their electronic and optical properties.

Fluorination plays a crucial role in the design of high-performance NFAs. By incorporating fluorine atoms into the acceptor molecule, it is possible to enhance its electron-accepting properties and adjust its energy levels to better align with the donor material, facilitating efficient charge transfer. frontiersin.org For instance, the fluorinated acceptor ITIC-Th1, which contains an indacenodithieno[3,2-b]thiophene core, has demonstrated improved performance in organic solar cells. nsf.gov The sequential fluorination of small-molecule electron acceptors has been shown to improve the power conversion efficiency of non-fullerene OSCs. frontiersin.org

Organic Field-Effect Transistors (OFETs) and Charge Mobility Characteristics

The inherent charge transport properties of thiophene-based materials make them excellent candidates for the active layer in organic field-effect transistors (OFETs). The this compound scaffold can be a building block for designing high-mobility p-type or n-type organic semiconductors.

The planarity of the thiophene ring and the potential for strong intermolecular interactions are key factors that influence charge mobility. The introduction of fluorine atoms can further modulate these properties. While fluorination can sometimes lead to a decrease in electron mobility in certain systems, it can also enhance backbone planarity through non-covalent interactions, which is beneficial for charge transport. nsf.govgithub.io

Research on dithieno[3,2-b:2′,3′-d]thiophene derivatives has shown that modifying the core with different functional groups can lead to high charge carrier mobilities. nih.gov For example, single-crystal OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene have exhibited mobilities as high as 1.26 cm² V⁻¹ s⁻¹. nih.gov Similarly, copolymers based on thiadiazolo[3,4-c]pyridine and benzodithiophene have been synthesized and used in OFETs, demonstrating the versatility of thiophene-based polymers in this application. nih.gov The hole mobility in these devices is a critical parameter, and values in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹ have been reported for various thiophene-containing polymers. nih.govacs.org

Table 2: Charge Mobility of Selected Thiophene-Based Materials in OFETs

| Material | Highest Mobility (cm² V⁻¹ s⁻¹) |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 1.26 |

| PTBDTPT | 1.92 x 10⁻² |

| PBnDT-TAZ derivatives | > 1 x 10⁻³ |

This table compiles data from various studies on thiophene-based materials to illustrate the range of charge mobilities achieved. nih.govnih.govacs.org

Organic Light-Emitting Diodes (OLEDs) and Emissive Applications

Thiophene derivatives are also valuable materials for organic light-emitting diodes (OLEDs) due to their tunable luminescent properties.

The photophysical properties of thiophene-based materials, including their fluorescence, can be tailored by modifying their chemical structure. labmanager.com The this compound core can serve as a building block for creating fluorescent emitters for OLEDs. The emission color and efficiency of these materials can be tuned by extending the conjugation length, introducing different substituents, and creating donor-acceptor architectures. researchgate.netrsc.org

Exciplex-Based Deep-Blue OLED Systems Employing Fluorophenyl Derivatives

The development of efficient and stable deep-blue organic light-emitting diodes (OLEDs) is a significant challenge in the pursuit of next-generation displays and lighting. Exciplex-based emitters, formed at the interface between a donor and an acceptor material, offer a promising route to achieving high-efficiency fluorescence. While direct studies on this compound in exciplex-based OLEDs are not prominent in the literature, research on related fluorophenyl derivatives highlights their potential.

For instance, a highly efficient deep-blue emitting exciplex system has been developed using 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) as an electron acceptor. ontosight.ainih.gov In this system, the bis(4-fluorophenyl)amine (B3260371) groups play a crucial role in maintaining the electron-withdrawing character and enhancing the solubility of the heptazine derivative. ontosight.ai When combined with the electron donor 1,3-di(9H-carbazol-9-yl)benzene (mCP), the resulting exciplex exhibits deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.12). ontosight.ainih.gov This system achieved a high photoluminescence quantum yield of 53.2% and a maximum external quantum efficiency of 10.2% in a fabricated OLED device. ontosight.ainih.gov

These findings underscore the utility of the fluorophenyl moiety in designing efficient acceptor materials for deep-blue exciplex OLEDs. The electron-withdrawing nature of the fluorine atoms can help tune the energy levels of the acceptor to facilitate the formation of a high-energy exciplex, leading to the desired deep-blue emission.

Electron Transport Material Development

Efficient electron transport is a critical factor for achieving high performance in various organic electronic devices, including OLEDs and organic photovoltaics. Materials with high electron mobility are required to balance the charge carrier transport within the device, leading to improved efficiency and longevity. Thiophene derivatives, due to their electronic properties, are of interest in the development of organic semiconductor materials. ontosight.ai

While this compound itself has not been extensively studied as a primary electron transport material (ETM), the general class of thiophene-based compounds is recognized for its potential in this area. The introduction of electron-withdrawing groups, such as the fluorophenyl substituents in this compound, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a desirable characteristic for efficient electron injection from the cathode.

The development of novel ETMs is an active area of research, with a focus on achieving high electron mobility, good thermal stability, and suitable energy level alignment with other device layers. Various classes of organic molecules are being investigated for this purpose, including metal chelates, oxadiazole compounds, and molecules containing N=C imine groups. semanticscholar.org The strategic incorporation of fluorine atoms is a common approach to enhance the electron-transporting properties of organic molecules. semanticscholar.org

Electrochromic Devices and Reversible Switching Behavior

Electrochromic materials, which can reversibly change their optical properties upon the application of an electrical potential, are at the heart of technologies such as smart windows, anti-glare mirrors, and electronic displays. Conjugated polymers based on thiophene and its derivatives are excellent candidates for electrochromic applications due to their high electrochemical stability, distinct color changes between their neutral and oxidized states, and tunable properties through chemical modification.

Polymers derived from fluorophenyl-substituted thiophenes have demonstrated promising electrochromic behavior. For example, a polymer based on 3-(4-fluorophenyl)thieno[3,2-b]thiophene, P[FPhTT], has been synthesized and characterized for its electrochromic properties. ossila.com This polymer exhibits stable and reversible color changes. ossila.com Similarly, other complex thiophene-based polymers have been developed that show fast switching speeds and high coloration efficiencies. rsc.org For instance, a polymer containing dithiinoquinoxaline units fused to a terthiophene backbone displays fast switching speeds and a coloration efficiency of 381 cm² C⁻¹ at 650 nm. rsc.org

The reversible switching behavior of these polymers is a result of the stable radical cations formed upon electrochemical oxidation. The fluorophenyl substituents can influence the electronic properties of the polymer backbone, thereby affecting the color, switching speed, and stability of the electrochromic device.

Energy Storage Applications (e.g., Supercapacitors) and Charge Storage Properties

The increasing demand for high-performance energy storage devices has spurred research into novel electrode materials for supercapacitors. Conjugated polymers, with their ability to undergo rapid and reversible redox reactions (a process known as pseudocapacitance), offer the potential for high charge storage capacity.

Research has shown that polymers based on fluorophenyl-substituted thiophenes can be effective materials for supercapacitor electrodes. A study on poly[3-(4-fluorophenyl)thiophene] (PFT) highlighted its potential in type 3 (n-p type) supercapacitors. researchgate.net Furthermore, a detailed investigation of a polymer derived from 3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene, P[FPhDTT], revealed significant charge storage capabilities. ossila.com This polymer exhibited a high specific capacitance, suggesting its suitability for energy storage applications. ossila.com The porous surface morphology of the P[FPhDTT] film was credited for its high energy density. ossila.com

The table below summarizes the key performance metrics of a supercapacitor based on a fluorophenyl-substituted dithienothiophene polymer.

| Polymer | Specific Capacitance (F g⁻¹) | Energy Density | Reference |

| P[FPhDTT] | 281.7 | Higher than P[FPhTT] | ossila.com |

These findings indicate that the incorporation of fluorophenyl groups into thiophene-based polymers can lead to materials with favorable properties for energy storage, combining the pseudocapacitive nature of the conjugated backbone with potentially enhanced stability and morphology.

Near-Infrared (NIR) Photodetectors

Near-infrared (NIR) photodetectors are crucial components in a wide range of technologies, including optical communications, night vision, and biomedical imaging. Organic photodetectors (OPDs) offer advantages such as low cost, flexibility, and large-area fabrication. The development of organic materials that can absorb light in the NIR region is key to advancing this technology.

While there is no direct research showcasing this compound in NIR photodetectors, studies on related thiophene derivatives suggest the potential of this class of materials. For example, novel emitters based on 5,6-difluorobenzo[c] ontosight.ainih.govossila.comthiadiazole (BTDF) with thiophene substituents have been designed for deep-red to NIR OLEDs, which indicates their ability to operate in the long-wavelength region. frontiersin.org

Furthermore, the development of new fused-ring electron acceptors incorporating thiophene units has led to NIR OPDs with detection capabilities extending to approximately 1100 nm. nih.gov These devices have demonstrated low dark current densities and high specific detectivity. nih.gov The strategic molecular engineering of these acceptor materials, which often involves tuning the electronic properties through the use of different building blocks, is crucial for achieving high performance in the NIR spectrum. These examples highlight the potential of functionalized thiophenes in the development of future NIR-sensitive organic electronic devices.

Polymerization and Copolymerization Research Involving 2,3 Bis 4 Fluorophenyl Thiophene Moieties

Homopolymerization Studies of Fluorophenylthiophenes (e.g., Poly(3-(4-fluorophenyl)thiophene))

While direct homopolymerization studies of 2,3-bis(4-fluorophenyl)thiophene are not extensively detailed in the provided results, research on structurally related fluorophenylthiophenes provides valuable insights. For instance, the homopolymer of 3-(4-fluorophenyl)thiophene, known as poly(3-(4-fluorophenyl)thiophene), has been synthesized and characterized. nih.gov The synthesis of such polymers is often achieved through electrochemical or chemical oxidative polymerization methods.

The resulting polymers exhibit interesting electrochemical and optical properties. For example, poly(3-(4-fluorophenyl)thieno[3,2-b]thiophene) (P[FPhTT]) has been synthesized via electropolymerization. itu.edu.tr This polymer demonstrates electrochromic behavior, changing color upon the application of an electrical potential. itu.edu.tr The band gap of P[FPhTT] has been calculated to be 1.63 eV, indicating its potential for use in electronic devices. itu.edu.tr The electrochemical and optical properties of these homopolymers are summarized in the table below.

Table 1: Electrochemical and Optical Properties of Fluorophenylthiophene Homopolymers

| Polymer | Band Gap (eV) | Key Properties |

| Poly(3-(4-fluorophenyl)thieno[3,2-b]thiophene) (P[FPhTT]) | 1.63 | Stable optical properties, suitable for electrochromic devices. itu.edu.tr |

| Poly(3,3'-(4-fluorophenyl)dithieno[3,2-b;2',3'-d]thiophene) (P[FPhDTT]) | 1.77 | Porous surface, higher energy density, suitable for energy storage applications. itu.edu.tr |

Copolymerization with Diverse Donor/Acceptor Units (e.g., N-(2-Ethylhexyl)carbazole-thieno[3,4-b]pyrazine, 3,4-Ethylenedioxythiophene (B145204) (EDOT), Thieno[3,2-b]thiophene)

A significant area of research involves the copolymerization of fluorophenylthiophene moieties with various electron-donating and electron-accepting units to create donor-acceptor (D-A) copolymers. This approach is a powerful strategy for tuning the electronic and optical properties of the resulting materials.

One notable example is the copolymerization of N-(2-ethylhexyl)carbazole with 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine. koreascience.krepa.gov This results in a low band-gap conjugated polymer with potential applications in organic electronics. koreascience.krepa.gov The carbazole (B46965) unit acts as an electron donor, while the fluorinated thienopyrazine moiety serves as the electron acceptor.

Copolymerization with 3,4-ethylenedioxythiophene (EDOT), a well-known electron-rich monomer, has also been explored. nih.govrsc.orgrsc.org The combination of fluorophenylthiophene units with EDOT can lead to copolymers with enhanced stability and tunable electrochemical properties. For instance, a block copolymer associating 3,4-ethylenedioxythieno[2,3-b]thiophene (EDOThT) with EDOT moieties has been synthesized and electropolymerized. nih.gov

Furthermore, copolymerization with thieno[3,2-b]thiophene (B52689) derivatives has been investigated. itu.edu.trnih.gov The resulting copolymers can exhibit properties that are a hybrid of their constituent monomers, offering a pathway to materials with tailored characteristics for specific applications.

Synthesis of Alternating Copolymers for Tunable Electronic Properties and Band Gaps

The synthesis of alternating copolymers, where donor and acceptor units are arranged in a regular, alternating sequence along the polymer chain, is a key strategy for achieving precise control over the electronic properties and band gap of the resulting material. core.ac.uknih.govnih.gov This regular structure often leads to improved charge transport and more predictable optical properties compared to random copolymers.

Various synthetic methods, including nickel-catalyzed and palladium-catalyzed cross-coupling reactions, are employed to create these alternating structures. nih.govnih.govbeilstein-journals.org For example, alternating copolymers of binaphthyl and oligothiophene units have been synthesized, demonstrating how the choice of monomers can be used to tune the photophysical properties of the resulting polymer. core.ac.uk

The introduction of fluorine atoms into the thiophene (B33073) units of these alternating copolymers can further modulate their electronic properties. Fluorination generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications such as organic solar cells.

Influence of Monomer Ratios and Electrolyte Systems on Copolymer Electrochemical and Optical Characteristics

The properties of copolymers derived from fluorophenylthiophenes can be finely tuned by controlling the monomer feed ratio during polymerization and by selecting appropriate electrolyte systems for electrochemical synthesis and characterization.

Studies on the electrochemical copolymerization of EDOT and dithieno[3,2-b:2′,3′-d]thiophene (DTT) have shown that varying the molar ratio of the two monomers in the feed solution directly impacts the composition and, consequently, the electrochemical and optical properties of the resulting copolymer films. rsc.org For example, the energy band gap and color of the P(EDOT-co-DTT) copolymers were found to be dependent on the monomer feed ratio. rsc.org

The choice of the supporting electrolyte in the polymerization medium also plays a crucial role. The size and nature of the electrolyte anions can affect the morphology, conductivity, and stability of the polymer films. For instance, in the electrochemical polymerization of 3-(4-fluorophenyl)thieno[3,2-b]thiophene, the properties of the resulting polymer film are influenced by the electrolyte used. itu.edu.tr

The table below summarizes the influence of monomer ratios on the properties of a copolymer system.

Table 2: Effect of Monomer Feed Ratio on P(EDOT-co-DTT) Copolymer Properties

| EDOT:DTT Molar Ratio in Feed | Resulting Copolymer Composition (EDOT:DTT) | Optical Band Gap (eV) |

| 2:1 | 1.8:1 | 1.85 |

| 1:1 | 1:1.1 | 1.90 |

| 1:2 | 1:2.3 | 1.96 |

Data adapted from a study on the electrochemical copolymerization of EDOT and DTT. rsc.org

Structure Property Relationships and Molecular Engineering in 2,3 Bis 4 Fluorophenyl Thiophene Systems

Correlation of Molecular Architecture with Optoelectronic Device Performance

The arrangement of atoms and functional groups within 2,3-Bis(4-fluorophenyl)thiophene and its derivatives directly dictates their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, the introduction of anthracene (B1667546) groups to a dithieno[3,2-b:2′,3′-d]thiophene core, creating 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), resulted in a material with excellent charge carrier mobility. nih.gov Single crystal OFETs based on 2,6-DADTT achieved a high mobility of up to 1.26 cm² V⁻¹ s⁻¹. nih.gov This high mobility is attributed to the favorable herringbone packing in the crystal structure, which is facilitated by multiple intermolecular interactions. nih.gov

The following table summarizes the performance of a device based on a dithieno[3,2-b:2′,3′-d]thiophene derivative, highlighting the impact of molecular design on key performance metrics.

| Device Type | Material | Highest Mobility (cm² V⁻¹ s⁻¹) | Average Mobility (cm² V⁻¹ s⁻¹) | Photosensitivity (P) | Photoresponsivity (R) (A W⁻¹) | Detectivity (D*) (Jones) |

| SC-OFET | 2,6-DADTT | 1.26 | 0.706 | - | - | - |

| SC-OPT | 2,6-DADTT | - | - | 2.49 x 10⁶ | 6.84 x 10³ | 4.70 x 10¹⁶ |

SC-OFET: Single Crystal Organic Field-Effect Transistor SC-OPT: Single Crystal Organic Phototransistor Data sourced from a study on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene. nih.gov

Comprehensive Effects of Fluorine Substitution on Molecular Conformation, Optical, and Electrochemical Properties

Fluorine substitution is a powerful strategy in the molecular engineering of organic semiconductors, including those based on the this compound framework. The introduction of fluorine atoms can significantly alter the molecule's electronic and physical properties.

In a study of donor-acceptor copolymers, increasing the number of fluorine substituents on the quinoxaline (B1680401) acceptor unit led to a systematic lowering of the highest occupied molecular orbital (HOMO) energy levels, from -5.10 eV to -5.33 eV, while the lowest unoccupied molecular orbital (LUMO) levels remained relatively constant. rsc.org This lowering of the HOMO level contributed to an enhanced open-circuit voltage (Voc) in polymer solar cells. rsc.org Fluorination can also influence the molecular conformation. For instance, in some thiophene-based copolymers, fluorination of the backbone leads to a wider bandgap and a blue shift in the absorption peaks. rsc.org

The strategic placement of fluorine atoms is also critical. Relocating fluorine substituents from the acceptor unit to the flanking thiophene (B33073) units in a donor-acceptor polymer was found to have a negligible impact on device characteristics in one study, suggesting that the position of fluorination can be tuned to optimize other properties without sacrificing performance. acs.org

The table below illustrates the effect of fluorine substitution on the energy levels of poly(thiophene-quinoxaline) copolymers.

| Polymer | Number of Fluorine Substituents | HOMO (eV) | LUMO (eV) |

| PT-QX | 0 | -5.10 | |

| PT-FQX | 1 | -5.18 | |

| PT-DFQX | 2 | -5.33 |

Data from a comparative study on fluorinated 2-D D-A conjugated copolymers. rsc.org

Impact of Conjugation Length and Electronic Delocalization on Electronic Properties (e.g., HOMO-LUMO Gap Modulation)

The extent of π-conjugation in thiophene-based oligomers and polymers plays a direct role in determining their electronic properties, most notably the HOMO-LUMO gap. rsc.orgacs.org As the conjugation length increases (i.e., the number of repeating monomer units grows), the HOMO-LUMO gap generally decreases. rsc.org This is because the π and π* molecular orbitals spread out over a larger area, leading to a smaller energy separation between them. cmu.edu

For example, computational studies on thiophene-based oligomers have shown a clear trend of a narrowing HOMO-LUMO gap with an increasing number of thiophene units. rsc.org This relationship allows for the tuning of the optical and electronic properties of these materials by simply altering the length of the conjugated backbone. rsc.org The HOMO-LUMO gap can be estimated from the onset of the absorption spectrum (optical gap) or from electrochemical measurements (electrochemical gap). nih.govcmu.edu

The following table shows the calculated HOMO-LUMO gaps for a series of non-protonated thiophene-based oligomers.

| Oligomer | HOMO-LUMO Gap (eV) |

| 3T | 5.45 |

| 4T | 5.00 |

| 5T | 4.73 |

Data from a computational study on thiophene-based oligomers. rsc.org

Role of Planarity and Conformational Flexibility in Charge Transport Phenomena

While a high degree of planarity is often desirable, some conformational flexibility can be beneficial. For instance, slight deviations from planarity can influence the solubility and processability of the material without completely disrupting the electronic coupling. The interplay between rigidity and flexibility is a key consideration in molecular design.

In the case of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene, the excellent coplanarity, with very small torsion angles between the core and the anthracene units, contributes to its effective aromatic extension and favorable packing for charge transport. nih.gov In contrast, studies on other thiophene-based systems have shown that the rotation of thiophene rings can be a factor in their self-assembly on surfaces. researchgate.net

Influence of Supramolecular Organization on Functional Properties (e.g., Porous Film Structures, Intermolecular Stacking)

The self-assembly of this compound-based molecules into well-ordered supramolecular structures is fundamental to their function in electronic devices. researchgate.netthieme-connect.comthieme-connect.com The nature of these assemblies, which can range from crystalline domains to porous films, is dictated by a combination of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. researchgate.netthieme-connect.comthieme-connect.com

The supramolecular organization directly impacts key properties such as charge mobility and light absorption. umons.ac.be For example, the formation of lamellar structures with stacks of conjugated backbones is a common feature in solution-processed films of thiophene-based polymers. umons.ac.be The orientation of these lamellae, whether parallel or perpendicular to the substrate, can have a profound effect on device performance. umons.ac.be

The ability to control the supramolecular architecture is a powerful tool for tuning the functional properties of these materials. For instance, the formation of porous film structures could be advantageous for applications in sensing, where a high surface area is desirable.

Strategies for Tuning Energy Levels and Band Gaps through Substituent Design and Donor-Acceptor Strength

A primary strategy for tailoring the electronic properties of this compound systems is through the judicious selection of substituents and the modulation of donor-acceptor (D-A) interactions. By introducing electron-donating or electron-withdrawing groups onto the thiophene backbone or the phenyl rings, it is possible to precisely tune the HOMO and LUMO energy levels and, consequently, the band gap. rsc.orgnih.gov

In D-A copolymers, strengthening the acceptor unit while keeping the donor constant typically leads to a lowering of the LUMO level with minimal change to the HOMO level. rsc.org Conversely, enhancing the donor strength for a given acceptor raises the HOMO level while the LUMO remains relatively stable. rsc.org This principle allows for the independent tuning of the frontier molecular orbitals, which is critical for optimizing the performance of devices like organic solar cells. rsc.org For instance, lowering the HOMO level can lead to a higher open-circuit voltage (Voc), while adjusting the LUMO level can improve the short-circuit current (Jsc). rsc.orgrsc.org

The introduction of different electron-accepting units to a 2,2′-bi[3,2-b]thienothiophene donor block demonstrated that the energy levels could be modulated by the strength of the acceptor. nih.gov The 1,1-dicyanomethylene-3-indanone group, being a strong electron-withdrawing unit, resulted in the largest red shift in absorption and the lowest band gap. nih.gov

Effects of Hydrophobic Segment Inclusion on Charge Transfer Retardation in Devices

The incorporation of hydrophobic segments, such as long alkyl chains, into the molecular structure of thiophene-based materials can have a significant impact on their charge transfer properties. While often introduced to enhance solubility and processability, these segments can also influence the morphology of thin films and the dynamics of charge carriers. acs.org

In the context of photothermal therapy, the length of the hydrophobic block in amphiphilic block copolymers was found to be a critical parameter for controlling the self-assembled morphology. acs.org The interaction between the hydrophobic block and the solvent determines the degree of chain stretching, which in turn can influence intermolecular interactions like π-π stacking. acs.org While not directly focused on charge transfer retardation, this highlights how hydrophobic segments can dictate the packing and organization of the conjugated portions of the molecules.

In some instances, the presence of insulating alkyl chains can create barriers for charge transport between conjugated backbones, potentially leading to charge transfer retardation if not properly managed through molecular design and processing conditions. However, they are also essential for the self-assembly into ordered structures that can ultimately facilitate efficient charge transport along specific pathways. umons.ac.be

Thermal Stability Considerations for High-Performance Device Processing

The thermal behavior of organic materials is typically characterized by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the decomposition temperature (Td). DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points (Tm), glass transition temperatures (Tg), and other phase transitions.

A study on solution-processable dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, which are larger, fused-ring systems, has shown excellent thermal stability. mdpi.com These compounds are employed as semiconductors in organic field-effect transistors. mdpi.com The investigation revealed decomposition temperatures (defined as the point of 5% weight loss) to be impressively high, as detailed in the table below. mdpi.com

| Compound Name | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Melting Temperature (Tm) (°C) |

| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 292 | > 42 |

| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 396 | > 139 |

| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | 392 | > 127 |

This table presents thermal data for various DTT derivatives as reported in a study on solution-processable small molecular semiconductors. mdpi.com

The data for these DTT derivatives, with decomposition temperatures well above 290 °C, underscores the intrinsic thermal robustness of the thiophene-based architecture. mdpi.com The introduction of two fluorophenyl groups at the 2 and 3 positions of a single thiophene ring, as in the case of this compound, is anticipated to confer high thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the presence of multiple such bonds is known to enhance the thermal and oxidative stability of organic molecules.

Furthermore, the melting point of a material is a crucial factor for device fabrication, particularly for processes involving vapor deposition. For instance, 2,5-dianthrylthiophene, another related aromatic thiophene derivative, exhibits a high melting point of 236–238 °C. cdnsciencepub.com This suggests that diarylthiophenes, in general, are crystalline solids with significant thermal stability.

Supramolecular Assembly and Crystal Engineering of 2,3 Bis 4 Fluorophenyl Thiophene and Analogues

Analysis of Intermolecular Noncovalent Interactions in Crystalline States

The crystalline structures of thiophene (B33073) derivatives are stabilized by a network of weak intermolecular interactions. These include hydrogen bonds, halogen bonds, and other van der Waals forces. The specific nature and hierarchy of these interactions are influenced by the electronic properties and spatial arrangement of the substituent groups.

C-H···π Interactions: In aromatic-rich molecules like 2,3-bis(4-fluorophenyl)thiophene, C-H···π interactions are a significant contributor to the crystal packing. These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich π-system of an adjacent aromatic or heteroaromatic ring. In analogues of the title compound, C-H···π(thiophene) interactions have been observed to contribute to the formation of the three-dimensional architecture. For instance, in some thiophene derivatives, these interactions can link molecules into chains. The geometry and strength of these interactions are dependent on the relative orientation of the interacting molecules.

A Hirshfeld surface analysis of a related benzothiophene (B83047) derivative revealed the percentage contributions of various intermolecular contacts to the crystal packing, highlighting the significance of different interactions.

| Interaction Type | Contribution in Analogue I (%) | Contribution in Analogue II (%) |

| H···H | 36.9 | 41.4 |

| C···H/H···C | 26.1 | 25.1 |

| O···H/H···O | 15.1 | 12.1 |

| F···H/H···F | 9.2 | 8.1 |

| C···C | 6.7 | 4.6 |

| S···C/C···S | 2.2 | 2.1 |

| S···H/H···S | 0.9 | 4.5 |

| F···S/S···F | Not specified | 0.9 |

Table 1: Percentage of intermolecular contacts from Hirshfeld surface analysis of two benzothiophene analogues. nih.gov

Halogen Bonding: The fluorine atoms in this compound can participate in halogen bonding, where the fluorine atom acts as a Lewis base. In the context of fluorinated organic compounds, these interactions can be significant in directing the supramolecular assembly. Studies on thiophene-based building blocks have shown that halogen bonding can work in synergy with π–π interactions to drive self-assembly. nih.gov In some instances, hetero-halogen bonds, such as Br···F, have been observed in the crystal structures of related compounds.

F···π Contacts: Another important noncovalent interaction involving fluorine is the F···π contact, where the fluorine atom interacts with the π-system of an aromatic ring. In a selective COX-2 inhibitor containing a 4-fluorobenzyl group and a thiophene ring, unorthodox F···π and S···C(π) contacts were found to contribute to the stability of the crystal structure. nih.gov

While this compound itself lacks classical hydrogen bond donors like N-H or O-H groups, its analogues that incorporate such functionalities exhibit extensive hydrogen bonding networks.

N-H···S Hydrogen Bonding: In thiophene derivatives containing amide or triazole groups, N-H···S hydrogen bonds are a common feature. researchgate.net These interactions, where the sulfur atom of the thiophene ring acts as a hydrogen bond acceptor, can lead to the formation of well-defined one-dimensional chains or dimeric motifs. researchgate.net For example, in some 1,2,4-triazole-5(4H)-thione derivatives, N-H···S interactions result in chains of molecules running along a crystallographic axis.

C-H···F Hydrogen Bonding: The presence of fluorophenyl groups makes C-H···F hydrogen bonds a key feature in the crystal packing of this compound and its analogues. These interactions, although generally weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the supramolecular architecture. In the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···F hydrogen bonds contribute to a tri-periodic network. nih.gov Similarly, in a fluorinated benzothiophene derivative, C-H···F hydrogen bonds connect molecules into chains. nih.gov

C-H···N Hydrogen Bonding: In analogues containing nitrogen atoms, such as imines or pyridyl groups, C-H···N hydrogen bonds are also observed. For instance, in 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···N interactions lead to the formation of hydrogen-bonded chains. nih.gov

The following table summarizes representative hydrogen bond geometries found in analogues of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Type |

| N-H···S | 0.86 | 2.54 | 3.39 | 171 | Thiophene-triazole |

| C-H···F | 0.93 | 2.50 | 3.39 | 161 | Fluorinated benzothiophene |

| C-H···N | 0.93 | 2.58 | 3.48 | 163 | Furan bis(imine) |

Table 2: Representative hydrogen bond geometries in analogues of this compound. Data compiled from related structures.

Chalcogen bonding is a noncovalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center. In the context of thiophene derivatives, C-S···S interactions between the sulfur atom of one thiophene ring and the sulfur atom of another can occur. These interactions are directional and contribute to the stability of the crystal packing. In the solid state of some thiophene-linked 1,2,4-triazoles, C-S···S chalcogen bonds, in conjunction with N-H···S hydrogen bonds, generate supramolecular sheets. researchgate.net Theoretical studies on thiophenes have also explored chalcogen bonding with other elements like halogens, although these interactions are generally found to be weaker.

Crystal Packing and Molecular Stacking Architectures

The cumulative effect of the various intermolecular interactions discussed above leads to distinct crystal packing and molecular stacking arrangements. For thiophene-based compounds, π-π stacking is a prevalent packing motif. The planar aromatic and heteroaromatic rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. The degree of overlap and the distance between the stacked rings are influenced by the substituents.

In some thiophene-carbohydrazide-pyridine derivatives, however, significant aromatic π–π stacking is not observed, with the packing being dominated by hydrogen bonding. dcu.ie The presence of bulky or non-planar side groups can also hinder efficient π-π stacking.

The introduction of fluorine atoms can influence the packing architecture. While fluorine is highly electronegative, its small size means it can be accommodated within a crystal lattice without significant steric hindrance. The interplay between F···H, F···F, and F···π contacts, along with other interactions, can lead to complex and sometimes non-intuitive packing arrangements. For instance, in some fluorinated anthradithiophenes, the side chains play a crucial role in directing the solid-state packing, leading to either 1D or 2D brickwork arrangements.

Supramolecular Self-Assembly Mechanisms in Solid-State Materials

The process by which molecules organize into well-defined, ordered structures in the solid state is known as supramolecular self-assembly. For this compound and its analogues, this process is governed by the principles of molecular recognition, where the shape and electronic properties of the molecules dictate the types of noncovalent interactions that can form.

The final supramolecular architecture is the result of a thermodynamic equilibrium, where the system adopts the lowest free energy state. This often involves a cooperative effect, where multiple weak interactions work together to stabilize the crystal structure. For example, in a complex triazole derivative containing a thiophene moiety, the supramolecular self-assembly in the crystalline state is generated by the cooperative action of weak hydrogen and chalcogen bonds, as well as unorthodox F···π and S···C(π) contacts. nih.gov Similarly, in other thiophene-based systems, self-assembly can be driven by the synergy between halogen bonding and π–π stacking. nih.gov

The nature of the substituents plays a critical role in directing the self-assembly process. By systematically modifying the functional groups on the thiophene core, it is possible to tune the intermolecular interactions and thus control the resulting solid-state structure and properties. This principle of crystal engineering is fundamental to the development of new organic electronic materials based on thiophene derivatives.

Impact of Crystallographic Disorder on Supramolecular Features

Crystallographic disorder, the statistical occupation of more than one position or orientation by an atom or a group of atoms in a crystal lattice, can significantly influence the supramolecular features and, consequently, the material's properties. While specific studies on the crystallographic disorder of this compound are not extensively documented in the reviewed literature, an analysis of related thiophene derivatives provides valuable insights into the potential types of disorder this molecule may exhibit.

One common form of disorder observed in thiophene-containing compounds is "flip" disorder, where the thiophene ring can occupy two orientations related by an approximate 180° rotation. nih.gov This type of disorder has been observed in the crystal structure of a thiophene-carbohydrazide-pyridine derivative, where the thiophene ring was modeled over two sites with a refined occupancy ratio. nih.gov Such disorder can arise from the similar steric profiles of the sulfur and the C=C bond in the five-membered ring, leading to low energy barriers for reorientation during crystal growth.

Another potential source of disorder in this compound could stem from the rotational freedom of the two 4-fluorophenyl substituents. The dihedral angles between the thiophene core and the phenyl rings can vary, and it is plausible that in the solid state, a statistical distribution of these conformations could exist, leading to conformational disorder. This is particularly relevant as non-covalent interactions, such as π-π stacking and C-H···F interactions, will compete to dictate the final molecular conformation and packing.

In benzothiophene derivatives, disorder in the carbon atoms of the fused ring system has also been reported. juniperpublishers.com This indicates that even in more rigid systems, positional disorder can be a factor. The presence of fluorine atoms in this compound introduces the possibility of halogen bonding, which can be a strong directional force in crystal packing. However, if the energy landscape for different packing motifs is shallow, multiple arrangements could co-exist, leading to disorder.

The impact of such disorder on supramolecular features can be profound. It can disrupt long-range order, which is often crucial for properties like charge transport in organic semiconductors. However, in some cases, controlled disorder can be beneficial, for instance, by preventing excimer formation and enhancing solid-state fluorescence quantum yields. The understanding and control of crystallographic disorder are therefore critical challenges and opportunities in the crystal engineering of thiophene-based materials.

Table 1: Potential Types of Crystallographic Disorder in this compound and Analogues

| Disorder Type | Description | Potential Impact on Supramolecular Assembly |